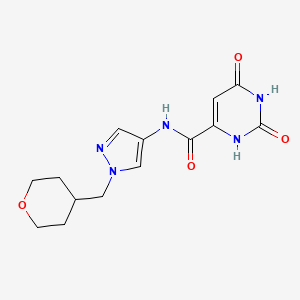
2,6-dioxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dioxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
BenchChem offers high-quality 2,6-dioxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dioxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation :
- A study reported the synthesis of novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities. These derivatives were evaluated for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, illustrating their potential as therapeutic agents in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antimicrobial, Antioxidant, and Anticancer Activities :
- Another study focused on the design, synthesis, and biological evaluation of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. These compounds exhibited remarkable antimicrobial, antioxidant, and anticancer activities against various strains and cell lines. Specifically, some derivatives showed significant activity against Candida albicans, Aspergillus niger, and the MCF-7 human breast cancer cell line, highlighting their potential in treating infectious diseases and cancer (Rani et al., 2017).
Acetylcholinesterase Inhibitor Activity :
- Research into pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines revealed their utility as acetylcholinesterase (AChE) and butyl cholinesterase (BuChE) inhibitors. This suggests a potential application in treating neurodegenerative diseases, such as Alzheimer's, by improving cholinergic function in the brain (Elumalai et al., 2014).
Antiviral and Antifungal Applications :
- The development of thieno[2,3-d]-pyrimidine derivatives as potent SARS-CoV 3C-like protease inhibitors showcases their potential in antiviral therapy, particularly against coronaviruses. This research avenue is crucial for the discovery of new treatments for viral infections (Abd El-All et al., 2016).
Anti-Inflammatory and Anti-Cancer Activities :
- Studies on antipyrinyl-pyrazolo[1,5-a]pyrimidines under ultrasound irradiation revealed their anti-inflammatory and anti-cancer activities. This innovative approach to synthesizing hybrid compounds opens new pathways for developing drugs with improved efficacy and reduced side effects (Kaping et al., 2020).
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c20-12-5-11(17-14(22)18-12)13(21)16-10-6-15-19(8-10)7-9-1-3-23-4-2-9/h5-6,8-9H,1-4,7H2,(H,16,21)(H2,17,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQLHZVOVFTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

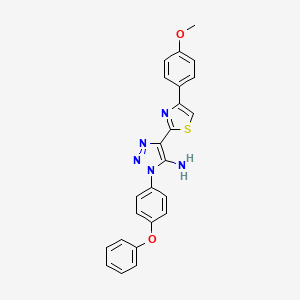
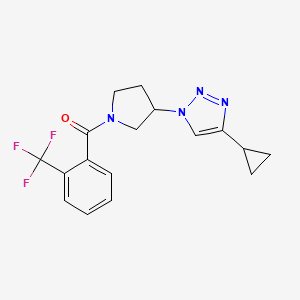
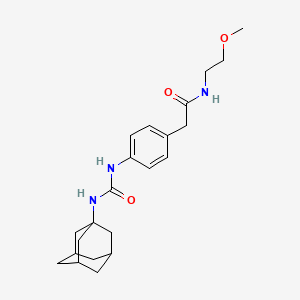
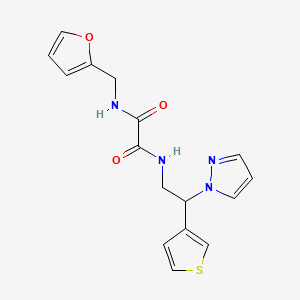
![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)
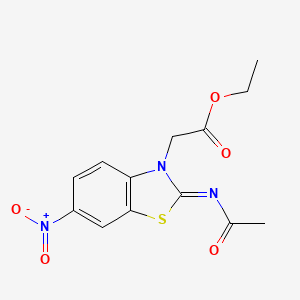
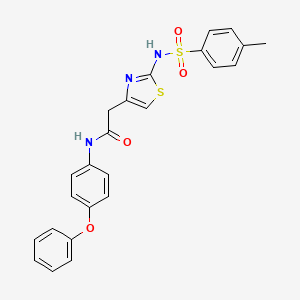
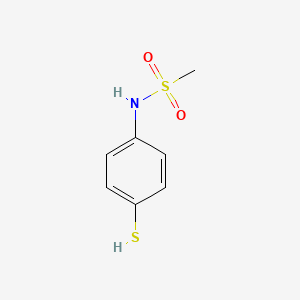
![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
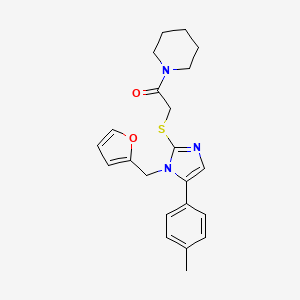
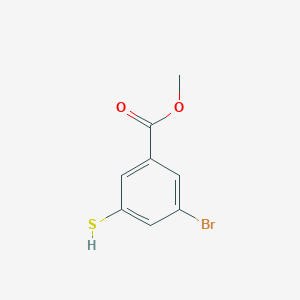
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)